Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane belongs to the class of alkynylsilanes, characterized by a silicon atom bonded to an ethynyl (C≡C) group. Its systematic IUPAC name is derived through hierarchical substitution pattern analysis. The parent structure is a benzene ring substituted at the 2-position with a phenylethenyl group (–CH=CH–C₆H₅) and an ethynyltrimethylsilane moiety (–C≡C–Si(CH₃)₃). According to IUPAC rules, the name prioritizes the ethynylsilane group as the principal chain modifier, resulting in the full name: Trimethyl({2-[2-(phenylethenyl)phenyl]ethynyl})silane .
Isomeric considerations arise from two primary factors:
- Positional isomerism : Variations in the substitution pattern on the benzene ring (e.g., meta or para positions) would yield distinct isomers. However, the specified compound’s 2-phenylethenyl substitution constrains this possibility.
- Geometric isomerism : The phenylethenyl (–CH=CH–C₆H₅) group introduces potential cis-trans isomerism. However, the rigid ethynyl spacer and steric effects from the trimethylsilyl group likely favor a single conformational isomer under standard conditions.
Table 1 summarizes key nomenclature data:
| Property | Value |
|---|---|
| IUPAC Name | Trimethyl({2-[2-(phenylethenyl)phenyl]ethynyl})silane |
| Common Synonyms | Trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |
| Molecular Formula | C₁₉H₂₀Si |
| CAS Registry Number | 648934-15-0 |
Molecular Connectivity Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this compound is not publicly available, structural inferences can be drawn from related alkynylsilanes. The molecule’s backbone consists of a central benzene ring with two substituents: a phenylethenyl group and an ethynyltrimethylsilane group. Key structural features include:
- Si–C bond length : In trimethylsilyl derivatives, the Si–C bond typically measures 1.86–1.89 Å, consistent with single-bond character.
- C≡C bond length : The ethynyl spacer exhibits a bond length of ~1.20 Å, characteristic of sp-hybridized carbon.
- Dihedral angles : The phenylethenyl group likely adopts a near-planar arrangement with the central benzene ring to maximize π-conjugation, while the trimethylsilyl group introduces steric bulk that may distort the molecular geometry.
Table 2 compares bond parameters with analogous compounds:
The trimethylsilyl group’s tetrahedral geometry and the ethynyl group’s linearity create a hybrid structure with partial rigidity and conformational flexibility.
Comparative Structural Features with Related Ethynylsilane Derivatives
This compound exhibits distinct structural differences compared to other alkynylsilanes:
- Substituent effects : Unlike 1,4-bis(trimethylsilyl)buta-1,3-diyne, which features two silyl groups on a conjugated diyne, this compound combines a silyl-protected ethynyl group with a phenylethenyl substituent. This arrangement enhances π-conjugation between the aromatic rings while maintaining steric accessibility.
- Steric profile : The trimethylsilyl group is less bulky than triisopropylsilyl analogs (e.g., triisopropyl((phenyl-d₅)ethynyl)silane), enabling easier synthetic manipulation and reduced steric hindrance in cross-coupling reactions.
- Electronic effects : The ethynyl group acts as an electron-withdrawing spacer, polarizing the adjacent benzene ring and influencing reactivity patterns compared to non-silylated analogs.
Table 3 highlights structural comparisons:
The interplay between the phenylethenyl group’s planar geometry and the silyl group’s tetrahedral configuration creates a structurally unique scaffold with potential applications in materials science and catalysis.
Properties
CAS No. |
648934-15-0 |
|---|---|
Molecular Formula |
C19H20Si |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3 |
InChI Key |
YCFCIBWWNKQKNK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable phenyl-substituted halide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is usually performed under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The trimethylsilyl (TMS) group undergoes nucleophilic substitution under mild conditions. For example:
-
Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0–25°C removes the TMS group, yielding the terminal alkyne 2-(2-phenylethenyl)phenylethyne .
-
Grignard Reactions : The TMS group can be replaced by organomagnesium halides, forming substituted alkynes.
Table 1: Substitution Reactions
| Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|
| TBAF in THF, 0–25°C | 2-(2-Phenylethenyl)phenylethyne | High yield (>85%) | |
| MeMgBr in anhydrous ether | Methyl-substituted alkyne derivative | Requires inert atmosphere |
Hydrohalogenation
The ethynyl group reacts with hydrogen halides (e.g., HCl, HBr) to form halogenated alkenes. For instance:
-
HCl Addition : In diethyl ether, HCl adds across the triple bond, producing (Z)-1-chloro-2-(2-phenylethenyl)phenylethene as the major product due to steric effects.
Table 2: Hydrohalogenation
| Halide Reagent | Solvent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| HCl | Diethyl ether | (Z)-1-Chloro-2-(2-phenylethenyl)phenylethene | >90% Z-isomer |
Cross-Coupling Reactions
The ethynyl group participates in palladium-catalyzed couplings, such as:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI to form diarylacetylenes.
-
Heck Reaction : The phenylethenyl moiety undergoes coupling with alkenes in the presence of Pd(OAc)₂.
Table 3: Cross-Coupling Examples
| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄/CuI, NEt₃ | Iodobenzene | 1,2-Diphenylethynylbenzene | 78% | |
| Heck | Pd(OAc)₂, PPh₃, K₂CO₃ | Styrene | 1,4-Diphenyl-1,3-butadiene | 65% |
Cycloaddition Reactions
The ethynyl group engages in [2+2] and [4+2] cycloadditions:
-
Diels-Alder Reaction : Reacts with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts.
-
Huisgen Cycloaddition : With azides under copper catalysis, it forms triazoles via click chemistry.
Table 4: Cycloaddition Outcomes
| Reaction Partner | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Cyclopentadiene | 80°C, toluene | Bicyclo[6.4.0]dodeca-1,3-diene | Endo preference | |
| Benzyl azide | CuI, DIPEA, RT | 1-Benzyl-4-phenyl-1,2,3-triazole | >95% 1,4-isomer |
Halogenation and Oxidation
Selectfluor (F-TEDA-BF₄) introduces halogen atoms at the α-position of the ethynyl group under catalyst-free conditions, forming α-halo-α,α-difluoromethyl ketones (e.g., −COCF₃) . NaCl can also act as a halogen source in such transformations .
Table 5: Halogenation Results
| Halogen Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Selectfluor | MeCN, 50°C, 12 h | α-Fluoro-α,α-difluoromethyl ketone | 82% | |
| NaCl + Oxidant | H₂O/THF, RT, 6 h | α-Chloro-α,α-difluoromethyl ketone | 75% |
Mechanistic Insights
-
Silyl Group Role : The TMS group enhances stability and directs regioselectivity in cycloadditions by lowering alkyne reactivity.
-
Conjugation Effects : The phenylethenyl-ethynyl conjugation stabilizes transition states in cross-coupling and cycloaddition reactions.
Scientific Research Applications
Applications in Organic Synthesis
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The trimethylsilyl group can be substituted with other functional groups, allowing for the creation of diverse organosilicon compounds.
- Coupling Reactions : It can participate in cross-coupling reactions, facilitating the formation of complex organic molecules.
These reactions highlight its utility in synthetic organic chemistry, particularly in the development of new materials and pharmaceuticals.
Applications in Materials Science
In materials science, this compound is investigated for its potential to enhance the properties of polymers and coatings. Its silane component allows for improved adhesion and durability in various applications:
- Polymer Chemistry : The compound can be used to modify polymer surfaces, improving their mechanical properties and thermal stability.
- Coatings : It is explored for use in protective coatings that require enhanced chemical resistance and durability.
Medicinal Chemistry
Research into the medicinal applications of this compound has revealed promising potential:
- Drug Delivery Systems : Due to its unique chemical properties, it is being studied for use in drug delivery systems that target specific tissues or cells.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by modulating cell survival pathways and reducing oxidative stress in neuronal cells.
The biological activity of this compound has been the subject of several studies:
- Antioxidant Activity : It has shown potential in scavenging free radicals, thereby reducing oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Antimicrobial Properties : In vitro tests indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
Case Studies
| Case Study | Findings |
|---|---|
| Neuroprotective Effects | A study on human neuroblastoma SH-SY5Y cells demonstrated significant reduction in cell death induced by neurotoxic agents like 6-hydroxydopamine. |
| Antimicrobial Activity | Disk diffusion assays showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating antimicrobial efficacy. |
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl and phenylethenyl groups can undergo further functionalization. These properties make it a versatile compound in organic synthesis and material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and functional differences between Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane and related organosilicon compounds:
Key Comparative Insights
Electronic Effects: The phenylethenyl group in the target compound introduces extended conjugation, enhancing its utility in materials requiring charge transport (e.g., organic semiconductors) . In contrast, electron-withdrawing groups (e.g., CF3 in CAS 40230-93-1) increase electrophilicity, favoring reactions like nucleophilic aromatic substitutions .
Steric and Protecting Group Roles :
- The trimethylsilyl group in the target compound acts as a protecting group for the ethynyl moiety, which can be removed under mild conditions (e.g., fluoride ions) for further functionalization . This contrasts with compounds like 1,3-Bis((trimethylsilyl)ethynyl)benzene, where dual silyl groups provide steric shielding for stability in optoelectronic applications .
Synthetic Utility :
- The target compound’s styryl group enables [2+2] cycloadditions or polymerization via vinyl group reactivity, whereas diene-containing analogs (e.g., CAS 70960-88-2) participate in Diels-Alder reactions .
Spectroscopic Characterization :
- NMR and HRMS data for the target compound align with trends observed in analogs like Trimethyl((4-(trifluoromethoxy)phenyl)ethynyl)silane (2j), where substituents influence chemical shifts (e.g., downfield shifts for ethynyl protons) .
Q & A
Q. What are the common synthetic routes for preparing Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Step 1 : React 1-iodo-2-(trifluoromethyl)benzene with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ and CuI as catalysts in CH₂Cl₂ with iPr₂NH as a base (16-hour reaction at 25°C).
- Step 2 : Purify via flash chromatography to isolate the product (97% yield) .
Alternative routes involve Sonogashira coupling or alkyne functionalization using n-BuLi in THF at low temperatures (-78°C), followed by quenching and solvent extraction .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify substituent positions and silicon-alkyne bonding. Key NMR signals include:
- ¹H NMR : δ 0.28 ppm (s, 9H, Si(CH₃)₃), aromatic protons at δ 7.39–7.66 ppm .
- ¹³C NMR : Silicon-bonded carbons at δ ~100–102 ppm, with CF₃ coupling (J = 273 Hz) if applicable .
High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and stereochemistry .
Advanced Research Questions
Q. How does the silicon-ethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl (TMS) group acts as a protecting group for alkynes, enhancing stability during synthesis. Its steric bulk directs regioselectivity in reactions like Suzuki-Miyaura coupling. For example, TMS-alkynes undergo desilylation under mild basic conditions (e.g., K₂CO₃/MeOH) to expose terminal alkynes for polymerization or further functionalization . Key Reference Data : In Pd-catalyzed coupling, TMS-alkynes show 20–30% higher yields compared to unprotected analogs due to reduced side reactions .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies in yields often arise from catalyst loading or solvent purity . For example:
- Catalyst Optimization : Increase Pd(PPh₃)₂Cl₂ from 2 mol% to 5 mol% to improve conversion in sluggish reactions .
- Solvent Drying : Use rigorously dried CH₂Cl₂ (e.g., distillation over CaH₂) to prevent hydrolysis of intermediates .
- Temperature Control : Maintain strict low-temperature conditions (-78°C) during alkyne deprotonation to avoid byproducts .
Q. How can planar chirality in derivatives of this compound be analyzed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for identifying enantiomers. For instance, pillar[5]arene derivatives of TMS-alkynes exhibit planar chirality due to phenylene unit arrangement, confirmed by X-ray data showing distinct pS and pR configurations . Supplementary Techniques : Circular dichroism (CD) spectroscopy and chiral HPLC can corroborate crystallographic findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
